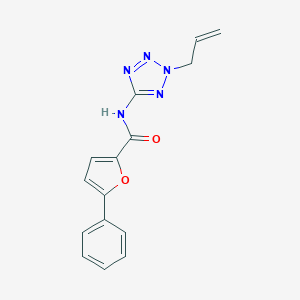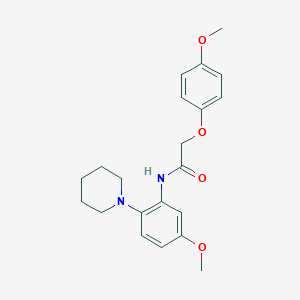![molecular formula C13H16N2O B243500 N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep.
Mechanism of Action
The mechanism of action of CP-47,497 involves the activation of CB1 and CB2 receptors, which are coupled to G-proteins and regulate the activity of various intracellular signaling pathways. This leads to the modulation of neurotransmitter release, ion channel function, and gene expression, among other effects. CP-47,497 has been shown to have a higher affinity for CB1 receptors than for CB2 receptors, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell lines. These include analgesia, hypothermia, catalepsy, locomotor suppression, and antinociception. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
CP-47,497 is a useful tool for studying the endocannabinoid system and the pharmacology of synthetic cannabinoids. Its high affinity for CB1 receptors and potent psychoactive effects make it a useful tool for studying the effects of cannabinoids on behavior and cognition. However, its potent effects and potential for abuse also make it a challenging compound to work with in the laboratory.
Future Directions
Future research on CP-47,497 and related compounds could focus on developing more selective agonists and antagonists for CB1 and CB2 receptors, as well as studying the effects of these compounds on various physiological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential therapeutic applications of these compounds for various medical conditions.
Synthesis Methods
CP-47,497 can be synthesized using a multistep process that involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanoic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Scientific Research Applications
CP-47,497 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to both CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. This has led to the development of various analogs and derivatives of CP-47,497 that can be used to study the structure-activity relationship of synthetic cannabinoids.
properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) |
InChI Key |
PBHKMNYSCUKBIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B243434.png)
![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)